molecular formula C16H10O4 B185352 3-(2-oxo-2H-chromen-3-yl)benzoic acid CAS No. 443292-41-9

3-(2-oxo-2H-chromen-3-yl)benzoic acid

Cat. No.: B185352
CAS No.: 443292-41-9
M. Wt: 266.25 g/mol
InChI Key: UGDDIMJKYOAQNT-UHFFFAOYSA-N
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Description

3-(2-oxo-2H-chromen-3-yl)benzoic acid is a chemical compound with the molecular formula C16H10O4 It is a derivative of chromen-2-one and benzoic acid, characterized by the presence of a chromen-2-one moiety attached to a benzoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-oxo-2H-chromen-3-yl)benzoic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl chloroacetate, followed by the addition of hydrazine hydrate . Another method involves the cyclocondensation of 4-oxo-4H-chromen-3-carbaldehydes with coumarin-3-acetic acids under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-(2-oxo-2H-chromen-3-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromen-2-one moiety to dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted chromen-2-one derivatives.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Properties
Research indicates that 3-(2-oxo-2H-chromen-3-yl)benzoic acid exhibits significant antibacterial activity. In vitro studies have shown its efficacy against various bacterial strains, with minimum inhibitory concentration (MIC) values as low as 1.56 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) . This compound and its derivatives are being explored for potential development as new antibiotics to combat multidrug-resistant bacteria.

Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can inhibit the growth of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The ability to modify the structure of the compound has led to enhanced potency against specific cancer types.

Agricultural Applications

Herbicidal Properties
In agricultural research, derivatives of this compound have shown promise as herbicides. Experiments have indicated that certain formulations can effectively inhibit weed growth without adversely affecting crop plants, making them suitable candidates for sustainable agricultural practices .

Materials Science Applications

Electronic Properties Modification
The incorporation of this compound into polymers has led to the development of materials with improved electronic characteristics. These modifications are crucial for applications in organic electronics and photonics . The compound's reactive nature allows it to form complexes that enhance the performance of electronic materials.

Biochemical Applications

Enzyme Interaction Studies
The compound has been utilized in biochemical assays to study enzyme interactions and cellular signaling pathways. Its ability to interact with biological molecules makes it a valuable tool for understanding complex biochemical processes . For example, it has been shown to affect pathways involved in inflammation and cellular metabolism.

Environmental Applications

Pollutant Degradation
Environmental scientists have explored the use of this compound for degrading pollutants in contaminated environments. Laboratory studies indicate that it can effectively break down certain environmental contaminants, contributing to bioremediation efforts . This application is particularly relevant in addressing pollution from industrial waste.

Analytical Chemistry Applications

Chemical Reagent
In analytical chemistry, this compound serves as a reagent in chromatographic and spectroscopic techniques. Its ability to form stable complexes enhances the sensitivity and specificity of chemical detection methods, improving analytical accuracy .

Table: Summary of Research Findings on this compound

Application AreaKey FindingsReference
PharmaceuticalsEffective against MRSA with MIC as low as 1.56 µg/mL
AgriculturePotential herbicide with minimal impact on crops
Materials ScienceEnhanced electronic properties in polymer composites
BiochemistryModulates enzyme activity and signaling pathways
Environmental ScienceEffective in degrading pollutants
Analytical ChemistryImproves sensitivity in chemical detection

Mechanism of Action

The mechanism of action of 3-(2-oxo-2H-chromen-3-yl)benzoic acid involves its interaction with various molecular targets. In the context of its antineoplastic activity, the compound is believed to interfere with cellular processes critical for tumor growth and proliferation. The exact molecular pathways and targets are still under investigation, but it is thought to involve the inhibition of specific enzymes and signaling pathways involved in cell division and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-oxo-2H-chromen-3-yl)benzoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity

Biological Activity

3-(2-oxo-2H-chromen-3-yl)benzoic acid, a derivative of chromen-2-one and benzoic acid, has garnered attention in recent years for its diverse biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and potential antineoplastic effects, alongside relevant research findings and case studies.

Chemical Structure and Properties

The compound has the molecular formula C16H10O4C_{16}H_{10}O_{4} and features a chromenone moiety linked to a benzoic acid structure. Its unique bicyclic structure contributes to its reactivity and biological activity. The presence of the carbonyl group enhances its potential interactions with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MSSA)3.125 µg/mL
Methicillin-resistant S. aureus (MRSA)1.56 µg/mL
Bacillus subtilis6.25 µg/mL

In a study, the compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, outperforming some traditional antibiotics like ampicillin . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymes involved in bacterial growth.

Antioxidant Properties

The antioxidant activity of this compound has also been investigated. It showed significant free radical scavenging activity, which is crucial for mitigating oxidative stress-related diseases. The compound's ability to donate electrons or hydrogen atoms makes it an effective antioxidant agent.

Antineoplastic Activity

The potential antineoplastic effects of this compound are particularly noteworthy. Preliminary studies suggest that it may inhibit tumor growth by interfering with cellular processes critical for cancer cell proliferation. The exact pathways remain under investigation, but it is hypothesized that the compound affects signaling pathways involved in cell survival and division.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study highlighted that the compound inhibited biofilm formation in S. aureus significantly, suggesting its potential as a therapeutic agent against biofilm-associated infections .
  • Mechanistic Insights : Research into the molecular mechanisms revealed that this compound might inhibit specific enzymes related to bacterial growth, thus providing insights into its antibacterial properties .
  • Comparative Studies : When compared to other coumarin derivatives, this compound exhibited superior antimicrobial potency against resistant strains, indicating its promise in addressing antibiotic resistance challenges .

Properties

IUPAC Name

3-(2-oxochromen-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O4/c17-15(18)12-6-3-5-10(8-12)13-9-11-4-1-2-7-14(11)20-16(13)19/h1-9H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDDIMJKYOAQNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353732
Record name 3-(2-oxo-2H-chromen-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443292-41-9
Record name 3-(2-oxo-2H-chromen-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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